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Get Quote

The 3-Aminobenzo[d]isoxazole-4-carboxylic acid molecule belongs to the benzisoxazole

family, a class of heterocyclic compounds featuring a benzene ring fused to an isoxazole ring.
[1] In the landscape of medicinal chemistry, the benzisoxazole scaffold is recognized as a
"privileged structure."[2] This designation is earned by its recurring presence in a multitude of
compounds exhibiting significant pharmacological activity.[2] The aromatic nature of the ring
system imparts considerable stability, while also presenting reactive sites that allow for diverse
functionalization.[1][3] This combination of stability and synthetic versatility has led to the
successful development of numerous drugs, including the antipsychotic risperidone and the
anticonvulsant zonisamide.[1][2][3] Derivatives of this scaffold have demonstrated a broad
spectrum of therapeutic potential, with reported activities including antimicrobial, anti-
inflammatory, and anti-tubercular effects.[2][4]

The subject of this guide, 3-Aminobenzo[d]isoxazole-4-carboxylic acid, is a bifunctional
derivative of this important scaffold. Possessing both a primary amino group and a carboxylic
acid, it can be classified as a non-proteinogenic, or "unnatural,” amino acid analog.[5][6] Such
molecules are of immense interest in drug discovery as they serve as valuable building blocks
for creating peptidomimetics—compounds designed to mimic natural peptides but with
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enhanced metabolic stability and tailored biological activity.[5][6] This guide provides a detailed
examination of its core chemical properties, reactivity, and potential applications.

Physicochemical and Computational Properties

The fundamental properties of a molecule are critical for predicting its behavior in both
chemical and biological systems. The key physicochemical and computationally derived
properties of 3-Aminobenzo[d]isoxazole-4-carboxylic acid are summarized below.

Property Value Source
CAS Number 1104505-81-8 [71[8]
Molecular Formula CsHeN20s3 [71[8]
Molecular Weight 178.14 g/mol [718]

3-Amino-1,2-benzoxazole-4-
Synonyms o [7]
carboxylic acid

Purity (Typical) >98% [71[8]
Topological Polar Surface Area

89.35 Az [7]
(TPSA)
LogP (Calculated) 1.1082 [7]
Hydrogen Bond Donors 2 [7]
Hydrogen Bond Acceptors 4 [7]
Rotatable Bonds 1 [7]

Spectroscopic Profile: A Structural Elucidation

While specific spectra for this exact compound are not publicly available, a comprehensive
spectroscopic profile can be predicted based on its constituent functional groups and
established principles of spectroscopic interpretation.

Infrared (IR) Spectroscopy
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The IR spectrum is expected to be complex due to the presence of multiple polar functional
groups.[9] Key diagnostic absorptions would allow for unambiguous identification.

] Expected Absorption o
Functional Group Characteristics
Range (cm™?)

Very broad band, often
Carboxylic Acid O-H Stretch 2500 - 3300 overlapping with C-H
stretches.[10][11]

One or two sharp to

Amine N-H Stretch 3300 - 3500
moderately broad bands.[12]
Carboxylic Acid C=0 Stretch 1690 - 1760 Intense, sharp band.[10][11]
) Multiple sharp bands of
Aromatic C=C Stretch 1450 - 1600 o ]
varying intensity.
Carboxylic Acid C-O Stretch 1210- 1320 Strong band.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy would provide definitive evidence of the molecular structure. The
expected chemical shifts (in ppm, relative to TMS) are outlined below.
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Expected Chemical Shift

Nucleus Multiplicity & Notes
(ppm)
IH NMR
o Very broad singlet,
Carboxylic Acid (-COOH) >10.0

concentration-dependent.[13]

Multiple signals (doublets,

triplets) corresponding to the

Aromatic Protons 7.0-85
three protons on the benzene
ring.
Broad singlet, position can
Amine (-NH2) 35-55 vary with solvent and
concentration.
13C NMR
) ) Low intensity signal due to
Carboxylic Acid (-COOH) 165 - 185 o
long relaxation time.[13]
Multiple signals corresponding
Aromatic & Isoxazole Carbons 110 - 160 to the carbons of the fused ring

system.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide insight into the molecule's
fragmentation patterns.

e Molecular lon (M*): An exact mass measurement would yield a peak at m/z = 178.0378,
corresponding to the molecular formula CsHsN20Os.

o Key Fragmentation: A characteristic fragmentation pathway for carboxylic acids is the loss of
a carboxyl group as CO:2 (44 Da), which would result in a significant fragment ion at m/z =
134.[14] Further fragmentation of the benzisoxazole ring would also be observed.

Synthesis and Chemical Reactivity
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The synthesis of substituted benzisoxazoles can be approached through various strategies,
including the closure of the isoxazole ring onto a pre-functionalized benzene ring or the
construction of the benzene ring from a substituted isoxazole. The synthesis of 3-amino-
substituted isoxazoles, in particular, can be challenging using standard palladium or copper-
catalyzed amination methods.[15] A more effective general strategy involves the reaction of
amines with 3-bromoisoxazolines, followed by an oxidation step to form the aromatic isoxazole
ring.[15] Another reported method for generating 3-amino-1,2-benzisoxazoles proceeds from a
2-cyanobenzonitrile derivative.[16]

Pathway A: Ring Cyclization

Hydroxylamine Intramolecular

Ortgo—Substlﬁuled or derivative Intermediate (e.g., Oxime) Cyclization )
enzonitrile 3-Aminobenzisoxazole Core | | Carboxylation

i
B 3-Aminobenzo[d]isoxazole
Pathway B: Functional Group Interconversion -4-carboxylic acid
Amination
3-Bromo-4-carboxy-
benzisoxazole

(e.g., Buchwald-Hartwig
or-SNA arian

Target Molecule

Click to download full resolution via product page
Caption: Generalized synthetic pathways to the target molecule.

The true utility of 3-Aminobenzo[d]isoxazole-4-carboxylic acid lies in the differential
reactivity of its two primary functional groups: the nucleophilic 3-amino group and the 4-
carboxylic acid group.

e The Carboxylic Acid Group: This group is the primary handle for amide bond formation. It can
be readily activated using standard peptide coupling reagents (e.g., HBTU, HATU, EDC) to
react with the N-terminus of peptides or other primary/secondary amines.[5][6] This reaction
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is fundamental to its use in solid-phase peptide synthesis for creating novel peptidomimetics.
[5][6] The carboxylic acid can also be converted to its corresponding methyl or ethyl ester, as
evidenced by the commercial availability of its methyl ester derivative.[17]

e The Amino Group: The 3-amino group is a nucleophilic center capable of reacting with a
wide range of electrophiles. It can undergo acylation, sulfonylation, and alkylation.
Interestingly, studies on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid
have shown that its amino group can be unreactive under typical Fmoc-protection conditions
used in peptide synthesis, suggesting that selective derivatization of the carboxylic acid is
feasible without protecting the amino group.[5] This differential reactivity is a significant
advantage, simplifying synthetic schemes.

3-Aminobenzo[d]isoxazole
-4-carboxylic acid

R-NHz,
Coupling Reagent

R-SO:CI R-X

Carboxylic Acid 2/eactions ¢ Amino Group Reactions

Amide Formation o Acid Chloride . . .
&Peptide CouplingD [Acylanon) [Sulfonylatlon) (Alkylatlon)

Click to download full resolution via product page

Caption: Key reactive sites and potential transformations.

Applications in Medicinal Chemistry and Drug
Development

The unique bifunctional nature of 3-Aminobenzo[d]isoxazole-4-carboxylic acid positions it
as a high-value building block for modern drug discovery programs.
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o Peptidomimetic Design: Natural peptides often make excellent drug candidates due to their
high potency and selectivity, but they are limited by poor metabolic stability (rapid
degradation by proteases).[6] Incorporating unnatural amino acids like this one into a peptide
sequence can introduce conformational constraints and steric hindrance that protect against
enzymatic degradation, thereby improving pharmacokinetic properties.[5][6]

o Scaffold Decoration and Library Synthesis: The molecule can serve as a versatile scaffold.
The carboxylic acid can be anchored to a solid support for combinatorial synthesis, while the
amino group can be derivatized with a diverse set of building blocks (e.g., other carboxylic
acids, sulfonyl chlorides) to rapidly generate a library of compounds for high-throughput
screening.

» Bioisosteric Replacement: Carboxylic acids are present in roughly 25% of all commercial
drugs, often serving as a key interaction point with biological targets. However, they can also
lead to poor membrane permeability and rapid metabolism. The isoxazole ring itself,
particularly in the form of a 3-hydroxyisoxazole, is a well-established bioisostere for a
carboxylic acid, mimicking its acidic properties while offering a different physicochemical
profile.[18][19] This molecule provides a platform to explore structure-activity relationships
around this important pharmacophore.

Experimental Protocol: Amide Coupling to a Resin-
Bound Peptide

This protocol describes a generalized procedure for coupling 3-Aminobenzo[d]isoxazole-4-
carboxylic acid to the N-terminus of a peptide synthesized on a solid support, a key step in
creating modified peptides.

Objective: To demonstrate the reactivity of the carboxylic acid moiety in a standard solid-phase
synthesis workflow.

Materials:
» Resin-bound peptide with a free N-terminal amine (e.g., Rink Amide resin)

» 3-Aminobenzo[d]isoxazole-4-carboxylic acid (3 equivalents)
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HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9
equivalents)

DIPEA (N,N-Diisopropylethylamine) (6 equivalents)

DMF (N,N-Dimethylformamide), peptide synthesis grade

DCM (Dichloromethane)

Solid-phase synthesis vessel with a frit

Procedure:

e Resin Swelling: Place the resin-bound peptide in the synthesis vessel. Wash and swell the

resin with DMF (3 x 5 mL for 5 min each).

Deprotection (if necessary): If the N-terminal amine is protected (e.g., with Fmoc), perform a
deprotection step (e.g., 20% piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5 x
5mL) and DCM (3 x 5 mL).

 Activation of Carboxylic Acid: In a separate vial, dissolve 3-Aminobenzo[d]isoxazole-4-

carboxylic acid and HBTU in a minimal amount of DMF. Add DIPEA and vortex for 1-2
minutes. The solution should change color, indicating the formation of the active ester.

o Causality: HBTU is a coupling reagent that reacts with the carboxylic acid to form a highly
reactive OBt active ester. This intermediate is susceptible to nucleophilic attack by the
peptide's N-terminal amine. DIPEA acts as an organic base to neutralize the resulting
hexafluorophosphate salt and maintain a basic pH for the reaction.

Coupling Reaction: Add the activated acid solution to the synthesis vessel containing the
resin. Agitate the vessel at room temperature for 2-4 hours.

Monitoring the Reaction: To ensure the coupling is complete, take a small sample of the resin
beads, wash them thoroughly, and perform a qualitative test for free amines (e.g., Kaiser test
or Chloranil test). A negative result (e.g., colorless or yellow beads for the Kaiser test)
indicates a complete reaction.
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o Self-Validation: The Kaiser test provides an internal control. If the test is positive (blue
beads), it indicates incomplete coupling, and the coupling step (steps 3 and 4) should be
repeated.

¢ Washing: Once the reaction is complete, drain the reaction solution and wash the resin
thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove any unreacted reagents and
byproducts.

» Cleavage and Purification: The final modified peptide can be cleaved from the resin using a
standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H20). The crude peptide is then
precipitated, lyophilized, and purified using reverse-phase HPLC.

Conclusion

3-Aminobenzo[d]isoxazole-4-carboxylic acid is a molecule of significant strategic
importance for chemical and pharmaceutical research. Its foundation on the privileged
benzisoxazole scaffold, combined with the versatile and differentially reactive amino and
carboxylic acid functional groups, makes it an exemplary building block for the synthesis of
complex molecular architectures. Its application as an unnatural amino acid analog in the
construction of stable peptidomimetics represents a key avenue for the development of next-
generation therapeutics. A thorough understanding of its physicochemical properties,
spectroscopic signatures, and reactivity is paramount for any scientist seeking to leverage its
potential in drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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